molecular formula C21H21N3O3 B2536475 N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenethyloxalamide CAS No. 898454-78-9

N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenethyloxalamide

Cat. No.: B2536475
CAS No.: 898454-78-9
M. Wt: 363.417
InChI Key: FKBTYAZSBBEHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenethyloxalamide is a synthetic small molecule featuring a fused pyrroloquinoline core linked to a phenethyl group via an oxalamide bridge. Its structural complexity arises from the bicyclic pyrrolo[3,2,1-ij]quinolin-2(1H)-one scaffold, which is substituted at the 8-position with an oxalamide moiety.

Properties

IUPAC Name

N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c25-18-13-16-12-17(11-15-7-4-10-24(18)19(15)16)23-21(27)20(26)22-9-8-14-5-2-1-3-6-14/h1-3,5-6,11-12H,4,7-10,13H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBTYAZSBBEHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCC4=CC=CC=C4)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions:

    • Synthetic routes generally begin with the preparation of the pyrroloquinoline scaffold, which involves cyclization reactions utilizing appropriate starting materials.

    • Intermediate compounds such as oxalamide precursors are prepared through condensation reactions.

    • The final compound is synthesized by coupling the tetrahydro-quinoline structure with the oxalamide under controlled conditions to ensure the purity and yield of the target compound.

  • Industrial Production Methods:

    • Optimization of the process parameters to scale-up the reaction.

    • Implementing purification steps such as recrystallization and chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: Undergoes oxidation reactions which can be influenced by the presence of suitable oxidizing agents, yielding various oxidized derivatives.

    • Reduction: The compound is susceptible to reduction reactions, often using hydrogenation or hydride donors to yield reduced forms.

    • Substitution: Electrophilic or nucleophilic substitutions can occur, depending on the functional groups present and the reagents used.

  • Common Reagents and Conditions:

    • Oxidizing agents like potassium permanganate or chromium trioxide for oxidation.

    • Reducing agents such as lithium aluminum hydride for reduction.

    • Nucleophiles and electrophiles for substitution reactions.

  • Major Products Formed:

    • Oxidation yields keto or hydroxyl derivatives.

    • Reduction yields alcohols or amines.

    • Substitution products depend on the nature of the nucleophile or electrophile used.

Scientific Research Applications

  • Chemistry: Utilized in synthetic chemistry for developing new reaction pathways and catalytic processes.

  • Biology: Explored for potential interactions with biological targets, leading to applications in bioconjugation and molecular recognition.

  • Medicine: Investigated for its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

  • Industry: Used in the development of new materials with enhanced properties, such as polymers and nanomaterials.

Mechanism of Action

  • Molecular Targets and Pathways:

    • Interacts with specific enzymes or receptors, modulating their activity.

    • Can act as a ligand for metal complexes, influencing catalytic pathways.

    • Participates in cell signaling pathways by binding to target proteins, thus affecting downstream biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of pyrroloquinoline-based oxalamides. Below is a detailed comparison with key analogs, focusing on structural variations, synthetic routes, and available data.

Structural Variations and Substituent Effects

Table 1: Key Structural Features of Analogs
Compound Name Substituent at N1 Substituent at N2 Molecular Formula Molecular Weight Key References
Target Compound 2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl Phenethyl C21H20N3O3 (estimated) ~362.4
N1-(2-ethylphenyl)-N2-(4-oxo-...)oxalamide 2-ethylphenyl 4-oxo-pyrroloquinolin-8-yl C21H21N3O3 363.4
N1-(1-methyl-2-oxo-...)oxalamide 1-methyl-2-oxo-pyrroloquinolin-8-yl 3-phenylpropyl C23H25N3O3 391.5
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-oxo-...)oxalamide 1,4-dioxaspiro[4.5]decan-2-ylmethyl 2-oxo-pyrroloquinolin-8-yl C22H29N3O5 413.5
N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-oxo-...)oxalamide 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl 4-oxo-pyrroloquinolin-8-yl C21H23N3O5 397.4

Key Observations :

  • Substituent Diversity: The N1 position typically retains the pyrroloquinolinone core, while the N2 position varies with alkyl, aryl, or heterocyclic groups (e.g., phenethyl, 3-phenylpropyl, spirocyclic, or furan-containing chains). These modifications influence lipophilicity, steric bulk, and hydrogen-bonding capacity .
  • Molecular Weight : Derivatives range from 362.4 to 413.5 g/mol, with bulkier substituents (e.g., spirocyclic groups) increasing molecular weight .

Physicochemical and Spectroscopic Data

  • NMR Trends: In , the 1H-NMR of 8-(furan-2-carbonyl)-pyrroloquinolin-4-one (15b) shows aromatic protons at δ 7.8–8.1 ppm and furan protons at δ 6.4–7.2 ppm, suggesting similar shifts for the target compound’s phenethyl group .
  • Chromatographic Purification : Silica gel column chromatography () is standard for isolating these derivatives, indicating moderate polarity .

Pharmacological Potential

Though specific activity data for the target compound are unavailable, structurally related compounds in and exhibit inhibitory activity against cytochrome P450 (CYP) enzymes, which are implicated in steroidogenesis and estrogen metabolism . For example:

  • Compound 13b (): Shows 61% yield and confirmed CYP inhibition via NMR-based structural validation .
  • Phenethyl vs. Spirocyclic Groups : Phenethyl-containing derivatives may exhibit enhanced blood-brain barrier penetration compared to polar spirocyclic analogs .

Critical Notes and Limitations

Data Gaps : Key parameters (e.g., solubility, logP, IC50 values) for the target compound are absent in the provided evidence. Analog data (e.g., yields in ) suggest moderate synthetic accessibility but require experimental validation .

Structural-Activity Relationships (SAR) : The phenethyl group’s role in target binding versus off-target effects remains unexplored. Comparative studies with furan or spirocyclic analogs () are needed .

Safety and Toxicity: No MSDS or acute exposure data are available (), necessitating precautionary handling .

Biological Activity

N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenethyloxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed examination of its biological activity based on available research findings and data.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C21H22N4O5S
Molecular Weight 442.5 g/mol
CAS Number 898427-09-3
Structure Chemical Structure

The biological activity of this compound is believed to involve multiple mechanisms:

  • Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in cancer cells at the G2/M phase. This is crucial for inhibiting cancer cell proliferation.
  • Apoptosis Induction : The compound has shown significant pro-apoptotic activity. It activates caspases (Caspase 3, 8, and 9), which are essential for programmed cell death. For instance, studies have demonstrated a notable increase in active Caspase 3 levels upon treatment with this compound compared to untreated controls .
  • Inhibition of Angiogenesis : Some derivatives of quinoline compounds exhibit antiangiogenic properties, which may also apply to this compound .

Antiproliferative Activity

The antiproliferative effects of the compound have been assessed against various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)1.575 ± 0.2
Panc-1 (Pancreatic Cancer)1.4 ± 0.2
HT-29 (Colon Cancer)Not specified
A549 (Lung Cancer)Not specified

These results indicate that this compound exhibits potent antiproliferative effects particularly against breast and pancreatic cancer cell lines .

Study on MCF-7 Cell Line

In a specific study focusing on the MCF-7 breast cancer cell line:

  • Cell Cycle Analysis : Treatment with the compound led to significant G2/M phase arrest.
  • Caspase Activation : Active Caspase 3 levels were increased by approximately 7.45-fold compared to control cells.
  • Pro-apoptotic Markers : Annexin V-FITC staining confirmed significant apoptosis in treated cells.

These findings highlight the compound's potential as an effective anticancer agent through its ability to induce apoptosis and halt cell cycle progression .

Q & A

Q. What are the critical stability considerations for handling N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenethyloxalamide in laboratory settings?

The compound is stable under normal conditions but should be stored in a dry, inert environment away from strong acids, bases, oxidizing agents, and reducing agents to avoid decomposition. Hazardous decomposition products (e.g., toxic fumes) may form under combustion or reactive conditions. Lab handling requires PPE, ventilation, and adherence to GHS Category 4 protocols for acute toxicity (oral, dermal, inhalation) .

Q. What synthetic methodologies are reported for pyrroloquinoline derivatives analogous to this compound?

A common approach involves alkaline hydrolysis (e.g., NaOH in methanol at 60–70°C) of ester or amide precursors, followed by acidification to isolate carboxylic acid derivatives. For example, similar compounds were synthesized via hydrolysis of methyl esters with 20% NaOH, yielding 85–98% pure products after extraction and crystallization . Modifications to the oxalamide moiety may require coupling agents like EDCI/HOBt for amide bond formation.

Q. How can researchers confirm the structural identity of this compound?

Use a combination of:

  • NMR spectroscopy : Analyze proton environments (e.g., quinoline aromatic protons, oxalamide NH signals) and coupling constants.
  • X-ray crystallography : Resolve bond angles and torsional parameters (e.g., C12—N1—C2—C21 torsion angle: −78.4°) to validate stereochemistry .
  • HRMS : Confirm molecular weight (C19H22N2O2; MW 310.3970) .

Advanced Research Questions

Q. How can contradictory toxicological data be addressed when designing in vivo studies?

Limited toxicological data (e.g., acute toxicity classified as Category 4 but lacking detailed LD50 values) necessitate preliminary assays:

  • Conduct in vitro cytotoxicity screens (e.g., MTT assay on HepG2 cells).
  • Perform dose-ranging studies in rodent models, prioritizing subacute exposure (14–28 days) to identify NOAEL/LOAEL thresholds.
  • Cross-reference with structurally related pyrroloquinoline derivatives (e.g., 6-hydroxy-5-phenyl analogs) for comparative risk assessment .

Q. What strategies are effective for studying structure-activity relationships (SAR) in pyrroloquinoline-oxalamide hybrids?

  • Core modifications : Replace the phenethyl group with substituted aryl/alkyl chains to assess binding affinity changes.
  • Heterocyclic hybridization : Introduce thiazole or pyrazole moieties (e.g., via α-halocarbonyl reactions) to enhance selectivity or solubility .
  • Pharmacophore mapping : Use computational tools (e.g., molecular docking) to correlate substituent effects with target engagement (e.g., kinase inhibition).

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?

  • Matrix interference : Use SPE (solid-phase extraction) with mixed-mode cartridges to isolate the compound from plasma/proteins.
  • Detection sensitivity : Employ UPLC-MS/MS with a C18 column and ESI+ ionization (MRM transitions optimized for m/z 310.4 → fragment ions).
  • Internal standards : Isotopically labeled analogs (e.g., deuterated phenethyl groups) improve quantification accuracy .

Methodological Considerations

Q. How should researchers design experiments to evaluate metabolic stability?

  • In vitro assays : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS. Calculate intrinsic clearance (Clint) using the substrate depletion method.
  • Metabolite ID : Use high-resolution MS/MS to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation).
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Q. What computational tools are recommended for predicting physicochemical properties?

  • LogP/D solubility : Use ACD/Labs Percepta or SwissADME to estimate partition coefficients and aqueous solubility.
  • pKa prediction : ADMET Predictor or MarvinSuite models ionization states of the quinoline nitrogen and oxalamide groups.
  • Conformational analysis : Molecular dynamics (MD) simulations in explicit solvent (e.g., water/octanol) to assess membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.